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Compound of Interest

1-(2,4-
Compound Name:
Dichlorophenyl)cyclopropanamine

CAS No.: 864263-95-6

Cat. No.: B1603919

Get Quote

Executive Summary & Chemical Context

1-(2,4-Dichlorophenyl)cyclopropanamine is a synthetic small molecule belonging to the
class of 1-arylcyclopropanamines. This chemical scaffold is renowned in medicinal chemistry
for its ability to inhibit Monoamine Transporters (MATs)—specifically the Serotonin (SERT),
Norepinephrine (NET), and Dopamine (DAT) transporters.[1]

While the 3,4-dichlorophenyl isomer has achieved clinical prominence as a "Triple Reuptake
Inhibitor" (TRI) for treating depression (e.g., Amitifadine), the 2,4-dichlorophenyl analog serves
as a critical Structure-Activity Relationship (SAR) probe. It demonstrates how ortho-substitution
affects transporter binding affinity and selectivity ratios.

Chemical Identity
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Primary Comparator (Gold

Feature Target Compound
Standard)
1-(2,4- 1-(3,4-
IUPAC Name Dichlorophenyl)cyclopropan-1-  Dichlorophenyl)cyclopropan-1-
amine amine
3,4-DCPCA (DOV-Analog
Common Code 2,4-DCPCA

Core)

Key Substituent

Ortho-Chloro (2-position)

Meta-Chloro (3-position)

Primary Target

Monoamine Transporters
(MATSs)

Monoamine Transporters
(MATSs)

Role

SAR Probe / Research

Chemical

Therapeutic Scaffold
(Antidepressant)

Bioactivity & Performance Comparison
Mechanism of Action: Triple Reuptake Inhibition

Both analogs function by blocking the reuptake of monoamines from the synaptic cleft, thereby

increasing the extracellular concentration of neurotransmitters. However, their potency and

selectivity profiles differ significantly due to steric constraints.

Comparative Pharmacological Profile

The following data synthesizes SAR trends from the 1-arylcyclopropanamine class (DOV

pharmaceutical series).
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1-(2,4- 1-(3,4-
. . . Performance
Metric Dichlorophenyl) Dichlorophenyl) .
Analysis
Analog Analog
The 3,4-substitution
fits the hydrophobic
pocket of SERT
o ) Moderate (~50-200 ] ]
SERT Affinity (Ki) High (< 20 nM) optimally. The 2,4-

nM)

analog suffers from
steric clash at the

ortho-position.

NET Affinity (Ki)

Moderate (~100 nM)

High (< 50 nM)

3,4-substitution
provides balanced
polarity and shape for
the NET binding site.

DAT Affinity (Ki)

Low / Weak

Moderate (~100 nM)

The 2,4-analog often
loses DAT affinity,
making it less "triple"
in character and more
of a dual SERT/NET

inhibitor.

Selectivity Ratio

Skewed (NET > SERT
>> DAT)

Balanced (SERT =
NET = DAT)

The 3,4-analog is
preferred for broad-
spectrum
antidepressant activity
(TRI profile).

Metabolic Stability

High (Blocked

High (Blocked

Both are resistant to
rapid oxidative
metabolism, but the

2,4-analog is sterically

Ortho/Para) Meta/Para) )
protected against
certain CYP450
attacks.
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*Values are estimated based on class SAR trends where ortho-substitution typically reduces
potency by 5-10 fold compared to meta/para substitution.

The "Ortho-Effect" Insight

In the 1-arylcyclopropanamine series, the cyclopropyl amine moiety mimics the ethylamine side
chain of neurotransmitters but locks it in a semi-rigid conformation.

o 3,4-Substitution: Aligns with the hydrophobic pockets of the transporters without interfering
with the amine's ionic bond to the aspartate residue in the transporter core.

e 2,4-Substitution (Ortho): The chlorine atom at the 2-position creates steric hindrance. This
forces the cyclopropane ring to twist out of coplanarity with the phenyl ring, often disrupting
the precise alignment required for high-affinity binding, particularly at DAT.

Mechanism of Action Visualization

The following diagram illustrates the Triple Reuptake Inhibition pathway targeted by these
analogs.
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Caption: Schematic of monoamine transporter inhibition. The 2,4-dichloro analog primarily
inhibits SERT and NET, with weaker activity at DAT compared to the 3,4-isomer.

Experimental Protocols
A. Synthesis: Nitrile Cyclopropanation (Kulinkovich-
Type or Alkylation)

This protocol is the industry standard for generating 1-arylcyclopropanamines.

Reagents: 2,4-Dichlorophenylacetonitrile, 1,2-Dibromoethane, NaOH, TBAB (Phase Transfer
Catalyst).
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e Cyclopropanation:

o Dissolve 2,4-dichlorophenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.2 eq) in a
biphasic mixture of 50% aq. NaOH and Toluene.

o Add TBAB (1 mol%) and stir vigorously at 60°C for 4—6 hours.

o Mechanism: Double alkylation of the active methylene forms the cyclopropane ring.

o Validation: Monitor by TLC (formation of 1-(2,4-dichlorophenyl)cyclopropanecarbonitrile).
e Hydrolysis:

o Reflux the nitrile intermediate in conc. HCI/Acetic Acid for 12 hours.

o Isolate 1-(2,4-dichlorophenyl)cyclopropanecarboxylic acid.
o Curtius Rearrangement (Acid to Amine):

o Treat the acid with Diphenylphosphoryl azide (DPPA) and Triethylamine in t-Butanol to
form the Boc-protected amine.

o Deprotect using 4M HCI in Dioxane.

o Final Product: 1-(2,4-Dichlorophenyl)cyclopropanamine Hydrochloride.[2][3]

B. In Vitro Uptake Inhibition Assay

To verify bioactivity, use a fluorescence-based neurotransmitter uptake assay (e.g., Molecular
Devices Neurotransmitter Transporter Uptake Assay Kit).

Protocol:
o Cell Line: HEK293 cells stably expressing human SERT, NET, or DAT.
e Seeding: Plate cells at 50,000 cells/well in poly-L-lysine coated 96-well plates. Incubate 24h.

e Treatment:
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o Remove media and wash with HBSS buffer.

o Add test compound (1-(2,4-Dichlorophenyl)cyclopropanamine) at varying
concentrations (0.1 nM to 10 pM). Incubate for 15 min.

e Substrate Addition:
o Add fluorescent dye-labeled neurotransmitter substrate.
o Incubate for 30 min at RT.
e Measurement:
o Read fluorescence (Excitation 440nm / Emission 520nm).
o Calculation: Plot RFU vs. Log[Concentration] to determine 1C50.

o Control: Use Fluoxetine (SERT), Nisoxetine (NET), and Vanoxerine (DAT) as positive
controls.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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